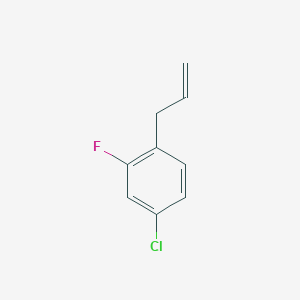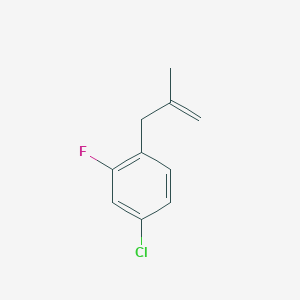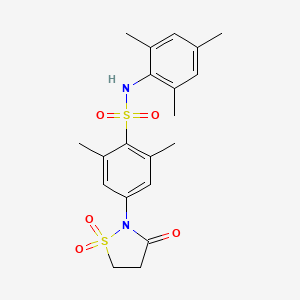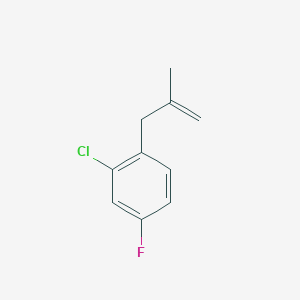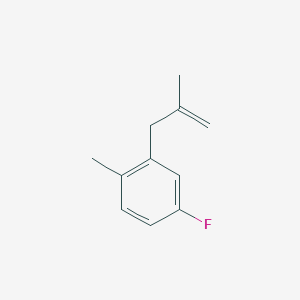
3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene
Descripción general
Descripción
3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene (FMPP) is a compound belonging to the group of fluoroalkyl-substituted phenylpropene derivatives. It is a colorless liquid and is soluble in organic solvents, such as ethanol and diethyl ether. FMPP has a wide range of applications in the scientific research field and has been studied extensively for its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene is not fully understood. However, it is believed that this compound acts as an agonist at the G-protein-coupled receptor (GPCR) pathway, which is involved in various physiological processes. Additionally, this compound has been found to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and receptors, which can lead to a variety of effects, including anti-inflammatory and analgesic effects. Additionally, this compound has been found to possess anti-cancer, anti-oxidant, and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high solubility in organic solvents, which makes it easier to work with in the laboratory. Additionally, this compound is a relatively stable compound and can be stored at room temperature for extended periods of time. However, one of the main limitations of this compound is its low potency, which can make it difficult to measure its effects in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene. One potential future direction is to further investigate the mechanisms of action of this compound and to identify potential new therapeutic targets. Additionally, further research could be conducted to explore the potential anti-cancer, anti-oxidant, and anti-viral effects of this compound. Furthermore, further research could be conducted to explore the potential for this compound to be used as a drug delivery system for other compounds. Finally, further research could be conducted to explore the potential for this compound to be used as a tool for studying the effects of various drugs and other compounds.
Aplicaciones Científicas De Investigación
3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene has been studied extensively for its potential therapeutic effects and has been found to have a wide range of applications in the scientific research field. It has been used as a model compound for the study of the mechanisms of action of drugs and other compounds, as well as for the development of new drugs and therapeutic agents. Additionally, this compound has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to modulate the activity of certain enzymes and receptors.
Propiedades
IUPAC Name |
4-fluoro-1-methyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-7-11(12)5-4-9(10)3/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVPPMHVFJVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




